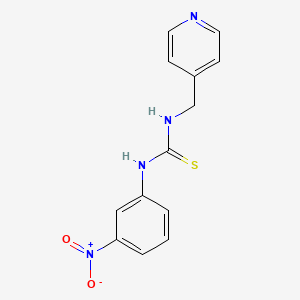
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of closely related compounds involves complex reactions, including hydrogen-bonded configurations and palladium-catalyzed aminocarbonylation processes. For example, studies on methyl 3-nitrobenzoate derivatives have shown the formation of complex hydrogen-bonded sheets and chains, indicating the intricate synthesis routes these compounds can undergo (Portilla et al., 2007). Another approach detailed the palladium-catalyzed synthesis of 2-substituted isoindole-1,3-diones, showcasing the versatility in generating related compounds (Worlikar & Larock, 2008).
Molecular Structure Analysis
Investigations into molecular structures have utilized X-ray crystallography to establish molecular configurations, demonstrating the importance of hydrogen bonding in defining structure (Kitano et al., 1982). Detailed structural analyses reveal how different bonding interactions contribute to the overall stability and shape of these molecules.
Chemical Reactions and Properties
Chemical reactions involving (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-nitrobenzoate and its analogs include various cycloaddition reactions and redox processes, indicating the compound's reactivity and potential for forming diverse chemical structures. Studies have explored reactions such as the Diels-Alder reactivity with nitrobenzofuroxans, leading to the synthesis of complex naphtho- and phenanthreno-furoxanic structures (Goumont et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c19-14-12-6-1-2-7-13(12)15(20)17(14)9-24-16(21)10-4-3-5-11(8-10)18(22)23/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZZHBSYOUGALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5715913.png)

![3-[(2-ethylbutanoyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B5715924.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715925.png)
![N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5715951.png)
![4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzenesulfonamide](/img/structure/B5715959.png)
![6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine](/img/structure/B5715965.png)

![(4',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5715985.png)
![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716007.png)
